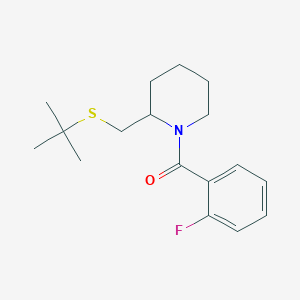
(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a compound’s description includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s appearance (color, state of matter) and any notable physical characteristics.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple) between the atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity with common chemicals.Scientific Research Applications
Antidepressant Potential and Oral Activity
Research has identified novel derivatives of 2-pyridinemethylamine, including compounds structurally related to "(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone," as selective, potent, and orally active agonists at 5-HT1A receptors. These derivatives exhibit enhanced 5-HT1A agonist activity, both in vitro and in vivo, compared to their desfluoro analogues. Notably, specific derivatives have demonstrated significant antidepressant potential in rat models, suggesting their promise for clinical application in treating depressive disorders (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, & Kleven, 1999).
Analgesic Effects in Neuropathic Pain
A derivative, identified as F 13640, showcases a curative-like action on allodynia in rats with spinal cord injury, indicating a groundbreaking approach to treating pathological pain conditions. This high-efficacy 5-HT(1A) receptor activation leads to long-term analgesia, suggesting potential applications in chronic pain management (Colpaert, Wu, Hao, Royer, Sautel, Wiesenfeld-Hallin, & Xu, 2004).
Structural and Bioactive Properties
Investigations into novel bioactive heterocycles, structurally akin to "(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone," have revealed significant antiproliferative activities. These studies involve comprehensive structural characterization, including IR, NMR, LC-MS spectra, and X-ray diffraction, offering insights into their potential therapeutic applications (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Visualization of 5-HT2A Receptor with SPECT
Research on compounds structurally related to "(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone" extends to their use in imaging studies. The synthesis and in vivo evaluation of specific derivatives for visualizing the 5-HT2A receptor with SPECT highlight their utility in neuroimaging, contributing to our understanding of various neurological disorders (Blanckaert, Burvenich, Staelens, Dierckx, & Slegers, 2005).
Safety And Hazards
This involves understanding the potential risks associated with handling and disposing of the compound. It includes toxicity data, flammability, environmental impact, and appropriate safety precautions.
Future Directions
This involves identifying areas of further research or potential applications of the compound. It could include developing more efficient synthesis methods, studying unexplored reactions, or finding new uses for the compound in various industries.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult scientific literature or databases for the most accurate and up-to-date information. If you have access to a university library, they often have subscriptions to these resources. Alternatively, public databases like PubChem, ChemSpider, and others can also be useful.
properties
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNOS/c1-17(2,3)21-12-13-8-6-7-11-19(13)16(20)14-9-4-5-10-15(14)18/h4-5,9-10,13H,6-8,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBNMFXFADZDAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

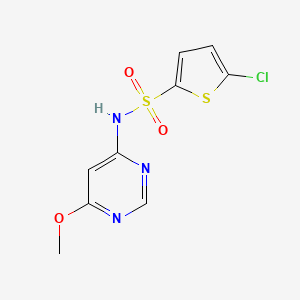
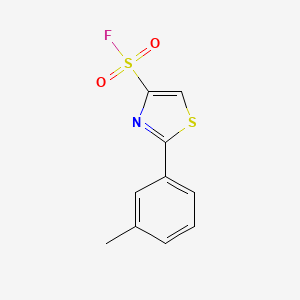
![3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol](/img/structure/B2370034.png)
![{2-[6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoylamino]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B2370035.png)
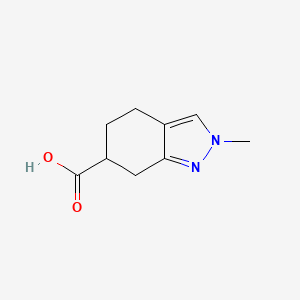
![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2370042.png)
![4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine](/img/structure/B2370045.png)
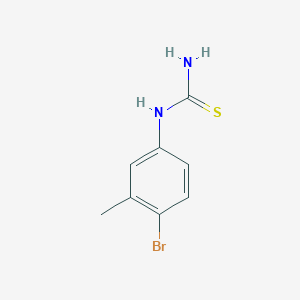
![5-((4-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2370048.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370049.png)
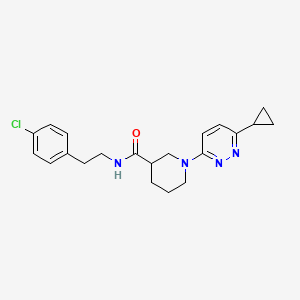
![7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2370052.png)

![2-[3-(Triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2370054.png)